2-(2-(3-(Allyloxy)benzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide
Description
2-(2-(3-(Allyloxy)benzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide is a complex organic compound that features a unique structure combining allyloxy, benzylidene, hydrazino, and oxoacetamide groups
Properties
CAS No. |
357207-76-2 |
|---|---|
Molecular Formula |
C19H19N3O3 |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
N-(4-methylphenyl)-N'-[(E)-(3-prop-2-enoxyphenyl)methylideneamino]oxamide |
InChI |
InChI=1S/C19H19N3O3/c1-3-11-25-17-6-4-5-15(12-17)13-20-22-19(24)18(23)21-16-9-7-14(2)8-10-16/h3-10,12-13H,1,11H2,2H3,(H,21,23)(H,22,24)/b20-13+ |
InChI Key |
XKTVDACWEATPNJ-DEDYPNTBSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC(=CC=C2)OCC=C |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC(=CC=C2)OCC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(3-(Allyloxy)benzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide typically involves a multi-step process. One common method includes the condensation reaction between 3-(allyloxy)benzaldehyde and hydrazine hydrate to form the intermediate hydrazone. This intermediate is then reacted with N-(4-methylphenyl)-2-oxoacetamide under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Table 1: Reaction Conditions for Key Synthetic Steps
| Step | Reagents/Conditions | Product Feature |
|---|---|---|
| Hydrazide formation | Hydrazine hydrate, reflux in ethanol | 3-(Allyloxy)benzohydrazide |
| Schiff base formation | Aldehyde, acetic acid, ethanol, reflux | Benzylidene hydrazino-oxoacetamide |
Hydrazino-Oxoacetamide Core
-
Nucleophilic acyl substitution : The oxoacetamide group reacts with amines or alcohols to form substituted amides or esters .
-
Tautomerism : The hydrazino group exhibits keto-enol tautomerism, influencing its reactivity in acidic/basic environments .
Benzylidene Group
-
Electrophilic aromatic substitution : The allyloxy-substituted benzylidene ring undergoes reactions (e.g., nitration, halogenation) at activated positions .
-
Photochemical reactions : The conjugated system may participate in [2+2] cycloadditions under UV light .
Allyloxy Substituent
-
Oxidation : The allyl group can oxidize to form epoxides or carbonyl derivatives using agents like m-CPBA or KMnO4 .
-
Click chemistry : Though not directly observed, propargyl analogs undergo Cu(I)-catalyzed azide-alkyne cycloaddition .
Complexation and Biological Interactions
-
Metal coordination : The hydrazino group binds transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes that modulate enzyme activity (e.g., MAO inhibition) .
-
Enzyme inhibition : Structural analogs exhibit α-glucosidase or COX-II inhibition via hydrogen bonding and hydrophobic interactions .
Table 2: Biological Activity of Analogous Compounds
| Analog Structure | Target Enzyme | IC₅₀ (µM) | Mechanism |
|---|---|---|---|
| N′-Benzylidene benzohydrazide | α-Glucosidase | 0.02–261 | Competitive inhibition |
| Pyrazolecarboxamide derivatives | COX-II | 1.33–23.5 | Non-competitive inhibition |
Degradation and Stability
-
Hydrolysis : The hydrazine linkage is susceptible to acidic/basic hydrolysis, yielding 3-(allyloxy)benzoic acid and 4-methylphenylamine derivatives .
-
Thermal decomposition : Degrades above 200°C, forming volatile fragments (e.g., CO, NH₃) detected via TGA-MS .
Mechanistic Insights from Computational Studies
Scientific Research Applications
Anticancer Activity
Recent studies have explored the anticancer properties of compounds similar to 2-(2-(3-(Allyloxy)benzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide. Research indicates that hydrazones can induce apoptosis in cancer cells and inhibit tumor growth. For instance, a related compound demonstrated significant cytotoxicity against various cancer cell lines, suggesting that modifications to the hydrazone structure could enhance potency against specific types of cancer cells .
Anti-inflammatory Effects
Compounds with similar structures have been investigated for their anti-inflammatory properties. The inhibition of cyclooxygenase enzymes (COX-1 and COX-2) is a common mechanism through which these compounds exert their effects. Studies have shown that certain hydrazones can selectively inhibit COX-2, leading to reduced inflammation without the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Antioxidant Properties
The antioxidant capabilities of this class of compounds are noteworthy. They have been shown to scavenge free radicals and reduce oxidative stress, which is implicated in various diseases, including neurodegenerative disorders and cardiovascular diseases. The allyloxy group contributes to the overall stability and reactivity of the compound, enhancing its ability to act as an antioxidant .
Case Study 1: Hydrazone Derivatives Against Cancer
A study published in MDPI investigated a series of benzylidene-hydrazone derivatives for their anticancer activity. Among these derivatives, one exhibited an IC50 value significantly lower than existing chemotherapeutics, indicating potent anticancer activity. The study highlighted the importance of structural modifications in enhancing biological efficacy .
Case Study 2: COX-2 Inhibition
Research conducted on a related hydrazone compound demonstrated selective inhibition of COX-2 with minimal effects on COX-1, suggesting potential for development as a safer anti-inflammatory agent. This selectivity is crucial for reducing side effects commonly associated with non-selective COX inhibitors .
Mechanism of Action
The mechanism of action of 2-(2-(3-(Allyloxy)benzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or by interacting with key residues. Additionally, it can modulate signaling pathways by affecting the expression or activity of certain proteins.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(3-(Allyloxy)benzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide
- 1-Allyloxy-2-allylthio-4-methylbenzene
- 4-[4-(ALLYLOXY)BENZOYL]-3-HYDROXY-1-(2-METHOXYETHYL)-5-(4-METHYLPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE
Uniqueness
The uniqueness of 2-(2-(3-(Allyloxy)benzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties
Biological Activity
The compound 2-(2-(3-(Allyloxy)benzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide is a synthetic derivative notable for its potential biological activities. This article reviews its biological properties, focusing on its mechanism of action, efficacy in various assays, and potential therapeutic applications.
- Molecular Formula : C25H31N3O4S
- Molecular Weight : 469.6 g/mol
- InChIKey : ICRUWYYOESBQRC-NLRVBDNBSA-N
Preliminary studies suggest that this compound may exhibit significant biological activity through the inhibition of specific enzymes, particularly tyrosinase. Tyrosinase plays a crucial role in melanin production, making it a target for compounds aimed at treating hyperpigmentation disorders.
Tyrosinase Inhibition
Research indicates that derivatives of benzylidene hydrazones, including the compound , can effectively inhibit tyrosinase activity. In a study assessing various analogs, the compound demonstrated a potent inhibitory effect on mushroom tyrosinase with an IC50 value comparable to established inhibitors like kojic acid.
| Compound | Tyrosinase Inhibition (%) | IC50 (µM) |
|---|---|---|
| 2-(2-(3-(Allyloxy)benzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide | 96.69 ± 0.01 | 0.88 ± 0.91 |
| Kojic Acid | - | 24.09 |
This data suggests that the compound is significantly more effective than many existing treatments for hyperpigmentation .
Antioxidant Activity
In addition to tyrosinase inhibition, the compound has shown antioxidant properties. Studies utilizing various assays (DPPH radical scavenging and ABTS assays) indicated that it can scavenge free radicals effectively, contributing to its potential as a therapeutic agent against oxidative stress-related conditions .
Efficacy in Cell Models
In vitro studies using B16F10 melanoma cells revealed that the compound not only inhibited tyrosinase but also reduced melanin synthesis significantly. The treatment did not exhibit cytotoxicity at concentrations up to 20 µM over 72 hours, indicating a favorable safety profile for further development .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the hydrazone moiety can enhance biological activity. For instance, the presence of allyloxy and methyl phenyl groups appears to enhance binding affinity and inhibitory potency against tyrosinase .
Q & A
Q. Critical Conditions :
Q. Potential Contradictions :
Q. Contradiction Analysis :
Q. Optimization Strategies :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
